molecular formula C19H22N4 B11444095 N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444095
M. Wt: 306.4 g/mol
InChI Key: DCMXRBIENRAJNX-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a methyl group, and a pyridin-2-yl group attached to an imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically begins with the condensation of 2-aminopyridine with an α-bromoketone.

    Reaction Conditions: The reaction is often carried out under microwave irradiation, which provides a fast, clean, and high-yielding method.

    Industrial Production Methods: Industrial production may involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: TBHP and I2 in toluene.

    Reduction: Hydrogen gas or metal hydrides.

    Substitution: Various organic solvents and catalysts depending on the desired substitution.

Major Products:

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
  • It serves as a precursor for the synthesis of various pharmaceutical agents.

Biology and Medicine:

Industry:

  • The compound is used in the development of new drugs and therapeutic agents.
  • It is also employed in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and modulate calcium channels . These interactions lead to the disruption of cellular processes, resulting in the observed biological activities.

Comparison with Similar Compounds

Uniqueness:

  • N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyclohexyl group and the methyl group at specific positions enhances its interaction with molecular targets, making it a valuable compound for therapeutic applications.

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

N-cyclohexyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H22N4/c1-14-10-12-23-17(13-14)22-18(16-9-5-6-11-20-16)19(23)21-15-7-3-2-4-8-15/h5-6,9-13,15,21H,2-4,7-8H2,1H3

InChI Key

DCMXRBIENRAJNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3CCCCC3)C4=CC=CC=N4

Origin of Product

United States

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